Triricinolein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Identity and Key Properties

The table below summarizes the core chemical and regulatory information for Triricinolein.

| Property | Description |

|---|---|

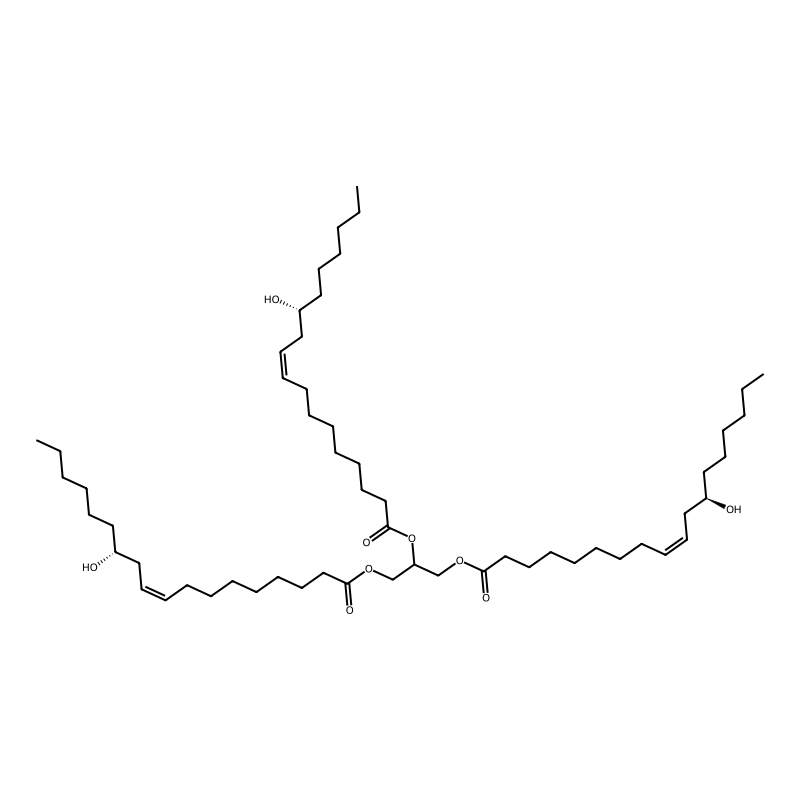

| Systematic IUPAC Name | Propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate] [1] |

| Common Synonyms | Glyceryl this compound; Glycerol triricinoleate; Ricinoleic acid triglyceride [1] |

| Chemical Formula | C57H104O9 [1] [2] [3] |

| Molecular Weight | 933.43 g·mol⁻¹ [1] [3] |

| CAS Numbers | 2540-54-7 [2], 15505-14-3 [4] [3] |

| Appearance | Colourless Oil [3] |

| Key Suppliers | SynZeal (CAT# SZ-T089001) [2], Alfa Chemistry (ACM15505143) [4] |

Biosynthesis Pathway in Castor Bean

The biosynthesis of this compound in castor bean (Ricinus communis) endosperm involves a series of enzymatic reactions primarily on the endoplasmic reticulum [5] [6]. Ricinoleic acid is incorporated into the sn-2 position of phosphatidylcholine (PC) before being assembled into triacylglycerols (TAGs) [5].

Biosynthesis pathway of this compound from oleoyl-CoA [5] [6].

Analytical Reference Standards

In pharmaceutical development, this compound is used as a reference standard for quality control. The table below lists known impurities which are critical for method validation and regulatory submissions [7].

| Impurity Name | Molecular Weight (g·mol⁻¹) | CAS Number | Supplier Catalog Number |

|---|---|---|---|

| This compound Impurity 1 | 915.44 | NA | AR-T06057 [7] |

| This compound Impurity 2 | 917.45 | NA | AR-T06058 [7] |

| This compound Impurity 3 | 891.41 | 2281875-36-1 | AR-T06059 [7] |

| This compound Impurity 4 | 919.47 | 303082-20-4 | AR-T06060 [7] |

| This compound Impurity 5 | 915.44 | NA | AR-T06061 [7] |

| This compound Impurity 6 | 915.44 | NA | AR-T06062 [7] |

| This compound Impurity 7 | 917.45 | NA | AR-T06063 [7] |

Pharmaceutical Applications and Regulatory Context

- Role as a Purgative: Castor oil, whose chief constituent is this compound, has long been used in medicine for its purgative effect [1]. The ricinoleic acid released upon digestion acts as an irritant to the intestinal mucosa, stimulating laxation.

- Use as a Pharmaceutical Solvent: Its chemical structure makes it an effective solvent for several medically useful alkaloids [1].

- Regulatory Significance for Generics: For modern drug development, especially Abbreviated New Drug Applications (ANDAs), this compound and its impurities are critical as Reference Standards [7] [2]. They are essential for demonstrating product quality, method validation, and stability studies to regulatory agencies like the FDA [7]. The FDA's Generic Drug User Fee Amendments (GDUFA) program provides workshops and guidance on the development of complex products, underscoring the importance of rigorous analytical characterization [8].

References

- 1. Ricinolein - Wikipedia [en.m.wikipedia.org]

- 2. | 2540-54-7 | SynZeal this compound [synzeal.com]

- 3. | 15505-14-3 this compound [chemicalbook.com]

- 4. CAS 15505-14-3 this compound - Alfa Chemistry [alfa-chemistry.com]

- 5. of triacylglycerols containing ricinoleate in castor... Biosynthesis [link.springer.com]

- 6. A survey of transcriptome complexity using PacBio single-molecule... [bmcgenomics.biomedcentral.com]

- 7. |Axios this compound Research [axios-research.com]

- 8. Advancing Generic Drug : Translating Science to... | FDA Development [fda.gov]

triricinolein stereochemistry and isomeric forms

Structural Analysis & Stereochemistry

Triricinolein is the triacylglycerol formed from three molecules of ricinoleic acid esterified to a glycerol backbone [1]. The core of its stereochemistry lies in the ricinoleic acid chains and the glycerol center.

- Stereocenters: The molecular structure of this compound features three stereocenters, all with the (R)-configuration [2]. Each ricinoleic acid chain introduces a chiral center at the carbon bearing the hydroxyl group, specifically at position 12 [3]. The central carbon of the glycerol backbone can also be a stereogenic center, depending on the substitution pattern.

- Molecular Formula and Weight: The molecular formula is C57H104O9, and it has a molecular weight of 933.43 g/mol [1]. Selected physical properties from chemical databases are summarized below.

| Property | Value / Description |

|---|---|

| Boiling Point | 879.2 ± 65.0 °C (Predicted) [1] |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) [1] |

| Physical Form | Colourless Oil [1] |

| Solubility | Slightly soluble in Acetone and Chloroform [1] |

| Storage | Amber Vial, Refrigerator (Light Sensitive) [1] |

Isomeric Forms and Experimental Analysis

The isomeric landscape of this compound is complex, arising from both the configuration of its stereocenters and the positional arrangement of its fatty acid chains.

Types of Isomers: As a molecule with multiple stereocenters, this compound can exist as several stereoisomers [4]. These are molecules with the same atomic connectivity but different spatial arrangements. Stereoisomers include:

- Enantiomers: Non-superimposable mirror images.

- Diastereomers: Stereoisomers that are not mirror images [4].

- Positional Isomers: Refers to the location of the ricinoleate chains on the glycerol backbone (e.g., sn-1, sn-2, or sn-3 positions). Research distinguishes between 1,2(2,3)-diricinolein and the 1,3-isomer during enzymatic methanolysis of this compound [3].

Experimental Determination:

- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the isomeric purity of this compound derivatives. One study used NMR to show that the purity of the 1,2(2,3)-diricinolein isomer versus the 1,3-isomer was 88% at a water activity (a_w) of 0.53, compared to 71% at a_w of 0.11 [3].

- Polarimetry: This technique measures the optical rotation of chiral molecules and is used to characterize enantiomers and determine enantiomeric excess (% ee), a key metric for chiral purity [5]. While not directly mentioned for this compound, it is a standard method for such analyses.

- Enzymatic Specificity: The stereochemical preferences of enzymes provide insight into isomer relationships. Penicillium roquefortii lipase (PRL) showed high selectivity in the methanolysis of this compound, favoring the production of 1,2(2,3)-diricinolein over the 1,3-isomer [3]. This enzymatic specificity is a practical demonstration of how the different isomeric forms are recognized and processed in chemical reactions.

The following diagram illustrates the logical relationship between the different isomeric forms of this compound, based on the principles of stereochemistry.

Logical relationships between the isomeric forms of this compound.

Research Techniques and Pathways

While the search results do not detail specific signaling pathways for this compound, they highlight relevant experimental workflows and the importance of pathway analysis in biological contexts.

- Lipase-Catalyzed Methanolysis: This is a key enzymatic method for modifying this compound. The general workflow for producing diricinolein, as cited in the literature, involves several optimized parameters [3]:

- Enzyme: Penicillium roquefortii lipase (PRL) gave the highest yield and specificity.

- Solvent: Diisopropyl ether (DIPE) was superior to n-hexane.

- Water Activity: An a_w of 0.53 was optimal for achieving high purity of the 1,2(2,3)-isomer.

- Analysis: The reaction is monitored by tracking the consumption of this compound and the formation of products like methyl ricinoleate and diricinolein over time (e.g., up to 48 hours) [3].

General workflow for the enzymatic production of diricinolein from this compound.

- Signaling Pathways in Context: Although not directly linked to this compound, signal transduction pathways are fundamental to cellular communication and are a critical area for drug development. These pathways generally involve signal reception, transduction, and a cellular response [6]. For example, the JAK-STAT pathway is crucial for transmitting information from the cell membrane to the nucleus [6].

Further Research Directions

To complete a comprehensive whitepaper, the following areas require deeper investigation beyond the current search results:

- Specific Signaling Pathways: Investigate whether ricinoleic acid or its derivatives are known ligands for specific receptors (e.g., GPCRs) in biological systems.

- Detailed NMR Protocols: Locate experimental specifics for NMR, such as solvent systems, pulse sequences, and characteristic chemical shifts for each isomer.

- Chromatographic Methods: Research specific HPLC or GC methods with chiral stationary phases capable of resolving and quantifying this compound's stereoisomers.

References

- 1. | 15505-14-3 this compound [chemicalbook.com]

- 2. File: this compound Structural Formulae V1.svg - Wikipedia [en.wikipedia.org]

- 3. Lipase-catalyzed methanolysis of this compound in organic solvent to... [pubmed.ncbi.nlm.nih.gov]

- 4. Types of Isomers : Constitutional, Stereoisomers, Enantiomers, and... [masterorganicchemistry.com]

- 5. (DOC) Experiment 7: Stereochemistry and Polarimetry [academia.edu]

- 6. Transduction Signal : Types, Steps & Pathways Diagrams [vaia.com]

natural sources of triricinolein castor oil

Chemical Identity and Natural Source

Triricinolein is the triglyceride exclusively formed from three molecules of ricinoleic acid. Its chemical structure is central to the properties of castor oil [1].

- IUPAC Name: Propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate] [1]

- Molecular Formula: C₅₇H₁₀₄O₉ [1] [2]

- Molecular Weight: 933.43 g/mol [2]

- Source: Castor oil, extracted from the seeds of the Ricinus communis L. plant, is the chief natural source of this compound [1] [3] [4]. The oil is composed primarily of triglycerides derived from ricinoleic acid, which typically constitutes 89% to 92% of its fatty acid content [5] [4]. This makes this compound the major component of castor oil.

Extraction and Processing of Castor Oil

Castor oil must be extracted from castor seeds and refined to produce a pure product. The workflow below illustrates the major steps from raw seeds to isolated ricinoleic acid.

Workflow for obtaining ricinoleic acid from castor seeds.

Oil Extraction Methods

Castor oil is extracted from seeds via several methods [5] [3]:

- Mechanical Pressing: Physical compression; recovers about 45% of the oil, leaving significant residue [3].

- Solvent Extraction: Uses solvents like n-hexane or supercritical carbon dioxide (SC-CO₂) for higher yield, often combined with mechanical pressing [5] [3].

- Reactive Extraction: An emerging method using ultrasonic-assisted processes for shorter reaction times and potentially smaller processing plants [5].

Crude Oil Refining

Crude castor oil contains impurities and must be refined through a standard sequence [5]:

- Degumming: Removal of phospholipids.

- Neutralization: Free fatty acids are neutralized, for example, with a Na₂CO₃ solution, to achieve an acid value <1 [5].

- Decolorization: Removal of color pigments.

- Deodorization: Elimination of volatile compounds that cause odors.

This process yields pure, refined castor oil consisting mainly of this compound and is free of toxic ricin [4].

Key Properties of Castor Oil and this compound

The properties of castor oil are largely dictated by the high content of this compound and the structure of ricinoleic acid, which features a hydroxyl group, a double bond, and a carboxylic acid group [3] [4].

The table below summarizes key physical properties of castor oil [4]:

| Property | Value / Description |

|---|---|

| Viscosity | 889.3 centistokes [4] |

| Density | 0.959 g/mL [4] |

| Refractive Index | 1.480 [4] |

| Pour Point | 2.7 °C [4] |

| Flash Point | 145 °C [4] |

| Appearance | Colourless to pale yellow, viscous liquid [6] |

| Solubility | Soluble in alcohols; limited solubility in aliphatic petroleum solvents [3] |

Preparation of Ricinoleic Acid from this compound

For many applications, pure ricinoleic acid is required. It is isolated from this compound in castor oil via hydrolysis. The following diagram compares two primary hydrolysis pathways.

Two main reaction pathways for obtaining ricinoleic acid from castor oil.

Direct Hydrolysis Methods

- Twitchell Process: A conventional batch method using Twitchell reagent (a lipophilic sulphonic acid) and sulfuric acid as catalysts with excess water at atmospheric pressure for 36-48 hours. Conversion rates can reach 93% [5] [7].

- High-Pressure Splitting: Continuous process using water at high pressure and temperature for more efficient hydrolysis [7].

- Lipase-Catalyzed Hydrolysis: An enzymatic method using microbial lipases (e.g., Lipozyme TL IM). This is a green and highly effective method, achieving a conversion rate of 96.2 ± 1.5% [5] [7].

Transesterification and Hydrolysis

This two-step process is often used for biodiesel production and acid isolation [5] [4]:

- Transesterification: Castor oil reacts with an alcohol (e.g., methanol) in the presence of a base catalyst (e.g., KOH) to produce methyl ricinoleate and glycerol [5].

- Ester Hydrolysis: The methyl ricinoleate is then hydrolyzed under basic conditions to yield pure ricinoleic acid [5].

Industrial Importance and Applications

The unique structure of ricinoleic acid from this compound hydrolysis allows diverse chemical transformations, making castor oil a critical renewable resource for functional materials [3].

The table below outlines key derivative types and their primary industrial uses [5] [3] [6]:

| Derivative Type | Production Reaction | Key Applications |

|---|---|---|

| Hydrogenated Castor Oil | Hydrogenation | Hard waxes, greases, moisture-resistant coatings [6] |

| Dehydrated Castor Oil | Dehydration | Paints, varnishes, protective coatings [3] |

| Blown Castor Oil | Air oxidation at high temperature | Plasticizer for inks, lacquers, adhesives [6] |

| Sebacic Acid & Heptanal | Pyrolysis / Caustic fusion | Biodegradable polymers, plastics, perfumes [5] |

| Estolides | Esterification | Bio-lubricants with excellent low-temperature properties [5] |

Key Takeaways for Researchers

- This compound is the dominant triglyceride in castor oil, making the oil a unique hydroxyl-functionalized renewable feedstock.

- For high-purity ricinoleic acid, enzymatic hydrolysis using Lipozyme TL IM is the most efficient and environmentally friendly method [5].

- The triple functionality (-OH, -C=C-, -COOH) of ricinoleic acid provides a versatile platform for synthesizing a wide array of oleochemicals, polymers, and functional materials [3] [4].

References

- 1. Ricinolein - Wikipedia [en.m.wikipedia.org]

- 2. | 15505-14-3 this compound [chemicalbook.com]

- 3. as a potential renewable resource for the Castor of... oil production [sustainablechemicalprocesses.springeropen.com]

- 4. : Properties, Uses, and Optimization of Processing... Castor Oil [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Ricinoleic Acid from Castor :A Review Oil [jstage.jst.go.jp]

- 6. Castor Oil [azom.com]

- 7. (PDF) Preparation of Ricinoleic Acid from Castor :A Review Oil [academia.edu]

Preparation of Ricinoleic Acid from Castor Oil

The therapeutic and industrial value of castor oil largely depends on ricinoleic acid, which must be isolated from the triricinolein triglyceride. The general preparation workflow involves breaking the ester bonds in this compound, as shown below.

Several methods have been developed for this hydrolysis, each with its own advantages and drawbacks [1]. The table below compares the key techniques.

| Method | Key Feature | Reported Conversion Rate | Key Considerations |

|---|---|---|---|

| Twitchell Process [1] | Uses a lipophilic sulphonic acid reagent (Twitchell reagent) as an emulsifier and catalyst with sulfuric acid. | ~93% | Batch process, long reaction time (36-48 hours), uses strong acid. |

| Alkaline-Catalyzed Hydrolysis [1] | Employs a base to saponify the triglyceride. | Information not specified in results | A common classical method. |

| Lipase-Catalyzed Hydrolysis [1] | Uses the enzyme lipozyme TL IM; considered a green method. | 96.2 ± 1.5% | High efficiency, enzymatic process, avoids harsh chemicals. |

| Transesterification followed by Hydrolysis [1] | Castor oil is first transesterified with methanol to form methyl ricinoleate, which is then hydrolyzed. | Information not specified in results | Two-step process. |

Applications and Role in Drug Development

The functional groups of ricinoleic acid enable diverse chemical reactions, making it a valuable intermediate. In pharmaceuticals, it is used as a purgative in its triglyceride form (castor oil) and is converted into derivatives for advanced applications [2] [1].

- Drug Carrier: Ricinoleic acid can be copolymerized with lactic acid to form Ricinoleic-Lactic Acid Copolyester, which is used as a biodegradable drug carrier [1].

- Therapeutic Agent: Ricinoleic acid itself has been confirmed to exhibit bactericidal, anti-inflammatory, and antiherpetic properties [1].

- Pharmaceutical Ingredient: Salts of ricinoleic acid, such as its zinc salt, are used in personal care products like deodorants [3]. The sodium salt (sodium ricinoleate) is also a known compound [3].

- Reference Standard: Highly pure this compound is supplied by chemical vendors for use as reference standards in analytical method development, validation, and quality control for Abbreviated New Drug Applications (ANDAs) [4] [5].

References

triricinolein glycerol backbone ester bond architecture

Triglyceride Architecture: A Technical Overview

Molecular Architecture

The core structure of a triglyceride consists of a glycerol backbone esterified with three fatty acid chains [1] [2].

- Glycerol Backbone: This is a three-carbon alcohol (C3H8O3). Each carbon atom bears a hydroxyl group (-OH), providing the sites for bonding with fatty acids [1] [3].

- Ester Bond Formation: The bond between each hydroxyl group of glycerol and the carboxyl group (-COOH) of a fatty acid is an ester bond. This bond is formed through a condensation reaction, releasing one molecule of water per bond [1] [4]. Therefore, the formation of a single triglyceride results in the release of three water molecules.

- Fatty Acid Chains: These are long hydrocarbon chains that can vary in:

The following diagram illustrates the core architecture and the condensation reaction:

Diagram of triglyceride formation via condensation reaction, creating three ester bonds.

Quantitative Structural Data

| Aspect | Description | Quantitative Detail / Implication |

|---|---|---|

| Glycerol Backbone | 3-carbon sugar alcohol | Provides 3 hydroxyl (-OH) sites for esterification [1]. |

| Ester Bonds | Covalent linkage between glycerol & fatty acids. | 3 ester bonds per triglyceride molecule; formed via release of 1 H₂O molecule per bond [4]. |

| Fatty Acid Chain Length | Length of hydrocarbon tails. | Typically 12-24 carbon atoms [2]. Influences melting point and metabolic energy yield. |

| Degree of Saturation | Presence of double bonds. | Saturated: No double bonds, straight chains, higher melting point (solid). Unsaturated: ≥1 double bond(s), kinked chains, lower melting point (liquid) [1] [5]. |

| Spatial Configuration | Orientation around double bonds. | cis: Common in nature, creates a bend. trans: Rare in nature, chain remains straighter [1]. |

Synthesis & Experimental Analysis

De Novo Synthesis Pathway The primary biochemical pathway occurs in the endoplasmic reticulum. Glycerol-3-phosphate (G3P) serves as the backbone precursor, undergoing sequential acylation [2]:

- First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) adds a fatty acyl-CoA to the sn-1 position, forming Lysophosphatidic Acid (LPA).

- Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position, forming Phosphatidic Acid (PA).

- Deposphorylation & Third Acylation: PA is dephosphorylated to form Diacylglycerol (DAG). A third fatty acyl-CoA is then added by diacylglycerol acyltransferase (DGAT) to form Triacylglycerol (TAG).

The workflow for synthesizing and analyzing triglycerides is shown below:

Workflow for triglyceride synthesis and analytical techniques.

Key Analytical Techniques For precise structural elucidation, the following methodologies are employed [3]:

- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine carbon chain length, degree of saturation, and double bond configuration.

- Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and analyze the individual fatty acid components of a triglyceride.

Biological Functions & Relevance

Triglycerides are not merely energy reservoirs; they play multiple critical roles in biological systems [1] [3] [2]:

- Energy Storage: They are the most efficient form of energy storage, providing more than twice the energy per gram compared to carbohydrates or proteins (~9 kcal/g).

- Structural Precursors: Breakdown products of triglycerides, particularly fatty acids, can be incorporated into phospholipids, which are fundamental building blocks of all cellular membranes.

- Metabolic Signaling: Diacylglycerols (DAGs), key intermediates in triglyceride synthesis and breakdown, act as vital second messengers in intracellular signaling pathways, such as those activating Protein Kinase C (PKC).

- Insulation and Protection: Adipose tissue rich in triglycerides provides thermal insulation and cushions vital organs from physical shock.

Specifics of Triricinolein

This compound is a specific triglyceride where all three fatty acid chains are ricinoleic acid. Ricinoleic acid is a unique 18-carbon unsaturated fatty acid with a double bond between carbons 9 and 10 (in cis configuration), and a hydroxyl group (-OH) attached to the 12th carbon. This hydroxyl group is an unusual feature that gives ricinoleic acid, and thus this compound, distinctive chemical properties, such as higher reactivity and solubility compared to triglycerides based on common fatty acids.

References

- 1. Lipid Structures And Functions | A-Level Biology Revision Notes [alevelbiology.co.uk]

- 2. Glycerolipids: Structure, Synthesis, Function and... - Creative Proteomics [creative-proteomics.com]

- 3. Triglycerides (2.2.7) | CIE A-Level Biology Notes | TutorChase [tutorchase.com]

- 4. The formation of an ester between bond and... - Answers glycerol [answers.com]

- 5. Video: Hydrolysis of an Ester - Concept [jove.com]

triricinolein physical state and stability

Physical Properties of Triricinolein

The table below summarizes the basic physical property data available for this compound. Please note that some values are predicted rather than experimentally confirmed [1].

| Property | Value / Description |

|---|---|

| Chemical Name | 12-Hydroxy-9-octadecenoic acid 1,2,3-propanetriyl ester [1] |

| CAS Registry Number | 15505-14-3 [1] |

| Molecular Formula | C57H104O9 [1] |

| Molecular Weight | 933.43 g/mol [1] |

| Physical State | Oil [1] |

| Boiling Point | 879.2 ± 65.0 °C (Predicted) [1] |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) [1] |

| Solubility | Slightly soluble in acetone and chloroform [1] |

| Storage Recommendations | Amber vial, refrigerator; noted as light-sensitive [1] |

Experimental Insights and Techniques

Although direct stability data is limited, one research study and several general analytical techniques can provide a methodological framework for your own investigation.

Reactivity and Handling Clues: One study on the lipase-catalyzed methanolysis of this compound suggests it requires careful control of reaction parameters, indirectly pointing to its reactivity under specific conditions [2]. The recommended storage in an amber, refrigerated vial and its classification as light-sensitive directly informs handling protocols to maintain stability [1].

Recommended Analytical Techniques: To build a complete stability profile, the following thermal analysis techniques are highly relevant, though their application to this compound specifically is not detailed in the search results [3] [4]:

- Thermogravimetric Analysis (TGA): Measures weight changes as a function of temperature to determine decomposition temperatures and thermal stability.

- Differential Scanning Calorimetry (DSC): Measures heat flow associated with phase transitions (like melting or crystallization) and other thermal events.

- Differential Thermal Analysis (DTA): Similar to DSC, it measures the temperature difference between a sample and a reference to identify endothermic or exothermic events.

The following diagram outlines a potential experimental workflow for characterizing this compound's stability by integrating these techniques.

References

Comprehensive Application Notes and Protocols: Enzymatic Transesterification of Triricinolein

Introduction

Enzymatic transesterification represents a sustainable biocatalytic approach for modifying triglyceride structures under mild reaction conditions while maintaining high regioselectivity and enantioselectivity. This technology offers significant advantages over conventional chemical methods, including reduced energy consumption, minimal waste generation, and preservation of heat-sensitive functional groups. Triricinolein, the primary triglyceride component of castor oil, possesses unique chemical characteristics due to the presence of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) which contains both a hydroxyl group and a double bond in its fatty acid chain. This distinctive molecular structure makes this compound an valuable substrate for producing specialized chemicals with applications in pharmaceuticals, lubricants, polymers, and biofuels.

The enzymatic processing of this compound requires careful consideration of the hydroxyl functionality present in its fatty acid chains, which can lead to unintended side reactions or enzyme inhibition if not properly controlled. These application notes provide detailed protocols and methodological considerations for researchers seeking to implement enzymatic transesterification of this compound in both discovery and development settings. The procedures outlined herein are designed to maximize reaction efficiency, product yield, and reproducibility while maintaining the integrity of the sensitive hydroxyl groups present in the substrate molecule.

Reaction Fundamentals and Mechanisms

Chemical Principles of Transesterification

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester compound is exchanged with the alkoxy group of an alcohol. This process represents a nucleophilic acyl substitution reaction that can be catalyzed by acid, base, or enzymatic catalysts [1] [2]. In the context of triglyceride chemistry, transesterification involves the reaction between a triglyceride (such as this compound) and an alcohol, resulting in the production of fatty acid alkyl esters and glycerol. The reaction proceeds through three consecutive reversible steps, where triglycerides are first converted to diglycerides, then to monoglycerides, and finally to glycerol, with one ester molecule being liberated at each stage [1].

The equilibrium nature of transesterification necessitates strategic approaches to shift the reaction toward the desired products. From a thermodynamic perspective, employing an excess of alcohol drives the equilibrium toward ester production according to Le Chatelier's principle [2]. Alternatively, selective removal of byproducts can also enhance conversion. The reaction can be performed in both stoichiometric and catalytic quantities, with enzymatic methods typically employing catalytic amounts of lipases. The fundamental transesterification equation for triglycerides follows this general representation:

Triglyceride + 3R'OH ⇌ Mixture of Fatty Acid Alkyl Esters + Glycerol

Enzymatic Mechanisms and Selectivity

Lipase-catalyzed transesterification operates through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate. The catalytic triad of lipases (typically composed of serine, aspartate or glutamate, and histidine residues) facilitates a two-step process: first, the nucleophilic serine attacks the carbonyl carbon of the ester substrate, forming a covalent acyl-enzyme complex while releasing the first alcohol product; second, a nucleophilic alcohol attacks the acyl-enzyme complex, releasing the transesterified product and regenerating the free enzyme [3]. This mechanism is significantly influenced by the unique structural characteristics of lipases, many of which possess a helical "lid" domain that covers the active site in aqueous environments and opens at lipid-water interfaces—a phenomenon known as interfacial activation [4] [3].

The regioselectivity of lipases represents a crucial consideration in this compound transesterification. Lipases can be categorized as non-selective, sn-1,3-selective, or sn-2-selective based on their preference for specific positions on the glycerol backbone [5]. For this compound modification, sn-1,3-selective lipases offer particular utility by enabling partial functionalization while preserving the fatty acid at the sn-2 position. Additionally, certain lipases exhibit fatty acid chain selectivity, showing preference or discrimination against specific structural features such as the hydroxyl group in ricinoleic acid. Geotrichum candidum lipase, for instance, has demonstrated notable selectivity for ricinoleic acid,

making it particularly suitable for this compound transesterification [6].

Critical Experimental Parameters

Reaction Condition Optimization

Successful enzymatic transesterification of this compound requires careful optimization of multiple reaction parameters that collectively influence enzyme activity, stability, and reaction kinetics. The water content in the reaction system must be precisely controlled, as lipases require minimal essential water to maintain their active conformation while excessive water promotes competitive hydrolysis reactions [5]. The molar ratio of alcohol to triglyceride significantly impacts reaction equilibrium, with typical optimal ratios ranging from 3:1 to 6:1, though higher ratios may cause enzyme inhibition or deactivation, particularly with short-chain alcohols like methanol [7] [5]. Reaction temperature must balance enhanced reaction kinetics against enzyme thermal denaturation, with most lipases performing optimally between 30°C and 50°C [8] [5].

The choice of enzyme source and formulation dramatically influences reaction rate, selectivity, and stability. Commercial immobilized lipases such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Rhizopus oryzae lipase immobilized on CaCO₃ have demonstrated efficacy in triglyceride transesterification [8] [3]. Enzyme immobilization not only facilitates catalyst recovery and reuse but often enhances stability under process conditions. For this compound specifically, Geotrichum candidum lipase has shown particular promise due to its recognized selectivity for ricinoleic acid esters [6].

Table 1: Optimization Ranges for Key Reaction Parameters in Enzymatic Transesterification

| Parameter | Typical Range | Optimal Value | Impact on Reaction |

|---|---|---|---|

| Temperature | 30-60°C | 30-37°C | Higher temperatures increase rate but risk enzyme denaturation |

| Enzyme Loading | 1-50% (w/w of oil) | 10-42% | Higher loading increases rate but adds cost |

| Alcohol:Oil Molar Ratio | 3:1-6:1 | 3:1-4:1 | Excess alcohol drives equilibrium but may inhibit enzyme |

| Water Content | 0.05-30% (w/w of oil) | 5-20% | Essential for enzyme activity but promotes hydrolysis |

| Reaction Time | 4-72 hours | 12-48 hours | Varies with other parameters; longer times increase conversion |

| Agitation Rate | 150-250 rpm | 200 rpm | Enhances mass transfer without damaging immobilized enzyme |

Enzyme Selection and Synergistic Effects

The strategic selection of lipases with complementary properties can dramatically enhance transesterification efficiency through synergistic effects. Combining lipases with different regioselectivities (e.g., sn-1,3-selective lipases with non-selective lipases) often improves overall conversion by enabling more complete modification of all three positions on the glycerol backbone [5]. Research has demonstrated that carefully designed combi-lipase systems can achieve significantly higher conversion rates compared to single-enzyme systems, with optimal biodiesel production achieved using specific ratios of Thermomyces lanuginosus lipase, Candida antarctica lipase B, and Rhizomucor miehei lipase [5].

For this compound transesterification, the unique hydroxyl group present in ricinoleic acid necessitates special consideration regarding enzyme compatibility and potential inhibition. Lipases from specific microbial sources, including Geotrichum candidum, Rhizopus oryzae, and Moesziomyces antarcticus, have demonstrated effectiveness with ricinoleic acid-containing substrates [6]. The presence of hydroxyl groups can influence reaction kinetics and regioselectivity, potentially requiring adjusted reaction conditions or specialized enzyme formulations to achieve optimal results.

Table 2: Lipase Enzymes with Demonstrated Efficacy in Transesterification

| Enzyme Source | Regioselectivity | Immobilization Support | Applications | Compatibility with this compound |

|---|---|---|---|---|

| Candida antarctica Lipase B | Non-selective | Acrylic resin | Biodiesel, specialty esters | Moderate |

| Rhizopus oryzae | sn-1,3-selective | CaCO₃ | Biodiesel, food fats | High |

| Geotrichum candidum | Fatty acid selective | Various | Ricinoleic acid enrichment | Excellent |

| Thermomyces lanuginosus | sn-1,3-selective | Silica granules | Biodiesel, food processing | Moderate |

| Rhizomucor miehei | sn-1,3-selective | Anion exchange resin | Food fats, biodiesel | Moderate |

Detailed Experimental Protocols

Enzymatic Transesterification Procedure

This protocol describes the small-scale transesterification of this compound with ethanol using immobilized Rhizopus oryzae lipase, adapted from established methodologies with specific modifications for ricinoleic acid-containing triglycerides [8] [6]. The procedure is designed for a 10-gram reaction scale, which provides sufficient material for analysis while allowing for efficient parameter screening.

Materials and Equipment:

- Substrate: High-purity this compound (≥90%, from castor oil)

- Alcohol: Anhydrous ethanol (200 proof)

- Catalyst: Immobilized Rhizopus oryzae lipase (≥500 U/g activity)

- Solvent: Anhydrous n-hexane or tertiary-butanol (optional)

- Molecular sieves (3Å or 4Å), pre-activated

- Glassware: 50-mL round-bottom flasks with ground glass joints

- Temperature-controlled orbital shaker or incubator

- Analytical equipment: TLC setup, GC-MS, or HPLC system

Step-by-Step Procedure:

- Preparation of Molecular Sieves: Activate molecular sieves (4Å) by heating at 300°C for at least 3 hours. Cool in a desiccator before use.

- Reaction Mixture Setup: In a 50-mL round-bottom flask, combine 10.0 g this compound (10.8 mmol) with the appropriate alcohol (e.g., 2.5 mL ethanol, 42.8 mmol for a 4:1 molar ratio).

- Enzyme Addition: Add immobilized lipase (1.0 g, 10% w/w relative to oil) and pre-dried molecular sieves (1.0 g) to the reaction mixture.

- Solvent Addition (if used): For solvent-mediated reactions, add 10 mL of anhydrous n-hexane or tertiary-butanol.

- Reaction Conditions: Flush the headspace with nitrogen or argon to create an inert atmosphere. Seal the flask and place it in an orbital shaker set to 200 rpm. Incubate at the specified temperature (typically 37°C) for 24 hours.

- Sampling and Monitoring: Remove small aliquots (50-100 μL) at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) for conversion analysis.

- Reaction Termination: Separate the enzyme and molecular sieves by filtration through a sintered glass funnel. Wash the immobilized enzyme with hexane (2 × 5 mL) to recover any adsorbed products.

- Product Recovery: Combine the filtrate and washes, then evaporate the solvent under reduced pressure at 40°C.

- Enzyme Recovery: The immobilized enzyme can be reused after washing with tert-butanol or isopropanol and drying under vacuum.

Critical Notes:

- Maintain strict anhydrous conditions to minimize hydrolysis side reactions

- For methanol as alcohol, consider stepwise addition to reduce enzyme inhibition

- Include appropriate negative controls without enzyme to account for non-enzymatic reactions

Downstream Processing and Analysis

Product Separation:

- Liquid-Liquid Extraction: Dissolve the crude reaction mixture in diethyl ether (25 mL) and transfer to a separatory funnel. Wash sequentially with:

- Acidified water (0.1M HCl, 10 mL) to remove residual catalysts

- Saturated sodium bicarbonate solution (10 mL) to neutralize free fatty acids

- Brine (10 mL) to remove residual water

- Glycerol Recovery: The glycerol-rich aqueous phase can be separated from the ester-rich organic phase by settling or centrifugation.

- Purification: Purify the fatty acid alkyl esters using flash chromatography (silica gel, hexane:ethyl acetate gradient) or distillation under reduced pressure.

Analytical Methods:

Thin-Layer Chromatography (TLC):

- Stationary phase: Silica gel 60 F254 plates

- Mobile phase: Hexane:ethyl acetate:acetic acid (80:20:1, v/v/v)

- Detection: Potassium permanganate staining or charring after sulfuric acid spray

- Rf values: Triglycerides (~0.9), Fatty acid esters (~0.7), Diglycerides (~0.5), Monoglycerides (~0.3), Glycerol (~0.1)

Gas Chromatography (GC) Analysis:

- Column: Polar capillary column (e.g., HP-INNOWax, 30 m × 0.25 mm × 0.25 μm)

- Temperature program: 50°C (hold 1 min), ramp 15°C/min to 200°C, then 5°C/min to 250°C (hold 10 min)

- Injector temperature: 250°C; Detector temperature: 260°C (FID)

- Carrier gas: Helium at 1.0 mL/min constant flow

- Internal standard: Methyl heptadecanoate (C17:0)

Calculation of Conversion:

- Conversion (%) = (1 - [Area of triglyceride/Area of internal standard] / [Initial area of triglyceride/Initial area of internal standard]) × 100

Data Analysis and Interpretation

Expected Outcomes and Analytical Characterization

Successful enzymatic transesterification of this compound typically yields 60-95% conversion to fatty acid alkyl esters within 24 hours under optimized conditions, with the specific composition of reaction products varying based on enzyme selectivity and reaction parameters [5] [6]. For sn-1,3-selective lipases, the primary products include fatty acid alkyl esters, 2-monoricinolein, and 1,2-diricinolein, while non-selective lipases produce a more complex mixture containing both positional isomers. The unique hydroxyl group in ricinoleic acid esters facilitates characterization by various spectroscopic methods, including FT-IR (showing strong -OH stretching at 3200-3500 cm⁻¹) and NMR spectroscopy.

The time course of transesterification typically follows a characteristic profile with an initial lag phase (potentially due to enzyme activation or substrate diffusion), followed by a period of rapid conversion, and finally a plateau as the reaction approaches equilibrium. Monitoring this progression allows for calculation of initial reaction rates and identification of the optimal reaction duration. When working with this compound, researchers should anticipate potential side reactions, including intramolecular lactonization of ricinoleic acid esters under acidic conditions or at elevated temperatures, which can be identified by GC-MS through the appearance of peaks with characteristic mass spectra.

Table 3: Expected Products from Enzymatic Transesterification of this compound

| Product Class | Specific Compounds | Analytical Characteristics | Potential Applications |

|---|---|---|---|

| Fatty Acid Alkyl Esters | Methyl/ethyl ricinoleate | GC retention time, hydroxyl group in structure | Biodiesel, lubricants, cosmetics |

| Partial Glycerides | 1-Monoricinolein, 2-Monoricinolein | TLC Rf, HPLC retention, NMR | Emulsifiers, pharmaceutical intermediates |

| Partial Glycerides | 1,2-Diricinolein, 1,3-Diricinolein | TLC Rf, regioselective analysis | Specialty chemicals, polymer precursors |

| Byproducts | Glycerol, ricinoleic acid lactones | GC, HPLC, colorimetric assays | Food, pharmaceutical, cosmetic industries |

Troubleshooting and Optimization Strategies

Common challenges in enzymatic this compound transesterification include low conversion rates, enzyme inhibition, and unwanted side products. For reactions exhibiting suboptimal conversion, consider stepwise alcohol addition to mitigate enzyme inhibition, particularly when using methanol or ethanol [5]. If hydrolysis predominates over transesterification, reduce water content by increasing the concentration of activated molecular sieves or using solvent-free conditions. When encountering enzyme deactivation, evaluate thermal stability and consider implementing temperature-staged reactions or switching to more robust immobilized enzyme formulations.

For specialized applications requiring high-purity ricinoleate esters, implement a selective transesterification approach using Geotrichum candidum lipase, which demonstrates preferential activity toward ricinoleic acid esters [6]. This enzyme's unique selectivity enables enrichment of ricinoleate content in the product fraction. Following initial transesterification, fractionation using short-path distillation or chromatographic separation can yield products with tailored composition for specific applications. When developing analytical methods for these systems, include appropriate reference standards for both ricinoleic acid and its lactone derivative to accurately quantify both desired products and potential side products.

Applications and Future Perspectives

The enzymatic transesterification of this compound enables production of specialized ricinoleic acid esters with applications across multiple industries. In the pharmaceutical sector, ricinoleic acid and its derivatives exhibit biological activity, with purified ethyl ricinoleate serving as a starting material for synthetic derivatives with potential therapeutic applications [6]. The lubricant industry values ricinoleate esters for their excellent low-temperature properties and biodegradability, while the cosmetic industry utilizes these compounds as emollients and formulation aids. Additionally, methyl ricinoleate demonstrates potential as a biofuel component with improved cold-flow properties compared to conventional biodiesel.

Future methodological developments will likely focus on enzyme engineering to enhance stability, activity, and specificity toward ricinoleic acid esters. Immobilization technologies employing novel supports such as magnetic nanoparticles or graphene-based materials offer potential for improved enzyme recovery and reusability. Process intensification approaches, including continuous-flow reactors and ultrasound-assisted transesterification, may further improve efficiency and scalability. The integration of enzymatic this compound transesterification with biorefinery concepts could enable more comprehensive utilization of castor oil components, contributing to the development of sustainable chemical production platforms.

Conclusion

These application notes provide comprehensive methodologies for the enzymatic transesterification of this compound, with specific considerations for the unique hydroxylated structure of ricinoleic acid. The protocols outlined enable researchers to implement and optimize these biocatalytic transformations while understanding the critical parameters that influence reaction outcomes. The enzymatic approach offers significant advantages for producing ricinoleic acid esters with applications across pharmaceutical, cosmetic, lubricant, and biofuel sectors, contributing to the development of sustainable chemical processes.

Figure 1: Experimental workflow for enzymatic transesterification of this compound, showing key steps from substrate preparation to product analysis and enzyme recovery.

Figure 2: Enzymatic transesterification mechanism showing the ping-pong bi-bi pathway with acyl-enzyme intermediate formation.

References

- 1. sciencedirect.com/topics/engineering/ transesterification [sciencedirect.com]

- 2. : Mechanism, Uses & Examples in Chemistry Transesterification [vedantu.com]

- 3. of urethane-bond containing ester Enzymatic transesterification [link.springer.com]

- 4. Biodiesel Fuel Production by Enzymatic of Oils... Transesterification [intechopen.com]

- 5. of Optimization of Acid Oil for... Enzymatic Transesterification [link.springer.com]

- 6. US9228212B2 - Method for producing ricinoleic acid... - Google Patents [patents.google.com]

- 7. Frontiers | Estimation of Reaction Rates of Transesterification ... [frontiersin.org]

- 8. of palm stearin and olein blends to... Enzymatic transesterification [bmcbiotechnol.biomedcentral.com]

Application Notes: Triricinolein and Ricinoleic Acid

Introduction Triricinolein (also known as glyceryl triricinoleate) is the chief triglyceride constituent of castor oil, comprising three molecules of ricinoleic acid esterified to a glycerol backbone [1]. Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid featuring a hydroxyl group at the C12 position, which gives it and its derivatives unique chemical and functional properties [2]. This document summarizes the available information on this compound and details the methods for obtaining its primary building block, ricinoleic acid, for research and development purposes.

1. Chemical Profile and Relevance this compound is the active principle behind the purgative use of castor oil and is also employed as a solvent for several medically useful alkaloids [1]. The ricinoleic acid moiety is of significant interest due to its analgesic and anti-inflammatory effects, which have been pharmacologically characterized as resembling a non-pungent, capsaicin-like agent [3]. Furthermore, the functional groups (-COOH, -OH, -C=C-) on ricinoleic acid make it a valuable intermediate in synthesizing biodegradable polymers, lubricants, coatings, and surfactants, and it acts as an effective capping agent in nanomaterial synthesis [4] [5].

2. Preparation of Ricinoleic Acid from Castor Oil Since ricinoleic acid is bound in its esterified form within this compound, the first step in its utilization is isolation from castor oil. The table below summarizes several hydrolysis methods for this process [5].

Table 1: Methods for Preparing Ricinoleic Acid from Castor Oil

| Method | Process Description | Key Features |

|---|---|---|

| Twitchell Process | Hydrolysis using a lipophilic sulphonic acid reagent (Twitchell reagent) as an emulsifier and catalyst, with sulfuric acid, at atmospheric pressure over 36-48 hours. | A conventional, batch-mode method. Conversion rate approx. 93%. |

| Colgate-Emery Process | Continuous, high-pressure hydrolysis using water at high temperature and pressure (e.g., 250°C, 50 bar). | A continuous industrial process. Requires high-pressure equipment. |

| Alkaline-Catalyzed Hydrolysis | Saponification of castor oil using an alkaline catalyst (e.g., NaOH or KOH) to produce ricinoleate soap, followed by acidification to liberate the free acid. | A common chemical method. May involve multiple steps. |

| Transesterification & Hydrolysis | Castor oil is first transesterified with methanol (using a base catalyst) to produce methyl ricinoleate. The ester is then hydrolyzed to ricinoleic acid. | Involves an intermediate purification step via the methyl ester. |

| Lipase-Catalyzed Hydrolysis | Hydrolysis using a specific lipase enzyme (e.g., Lipozyme TL IM) as a biocatalyst. | Most effective method; a green technique with a high conversion rate of 96.2% [5]. |

The following workflow diagram illustrates the two main pathways for obtaining ricinoleic acid: direct hydrolysis of castor oil and the transesterification-hydrolysis route.

Diagram 1: Workflow for obtaining ricinoleic acid from castor oil. The enzymatic hydrolysis path is highlighted as the most effective green method.

3. Protocol for Lipase-Catalyzed Hydrolysis of Castor Oil Based on the reviewed literature, the following protocol is recommended for the preparation of ricinoleic acid due to its high efficiency and green chemistry profile [5].

Objective: To hydrolyze castor oil (this compound) into ricinoleic acid and glycerol using a lipase enzyme.

Principle: The lipase enzyme (e.g., Lipozyme TL IM) catalyzes the hydrolysis of the ester bonds in triglycerides, selectively releasing free fatty acids.

Materials:

- Crude or refined castor oil

- Lipase enzyme (e.g., Lipozyme TL IM)

- Buffer solution (phosphate buffer, pH ~7.0, may be required depending on enzyme optimum)

- Deionized water

- Orbital shaker or bioreactor

- Separation funnel

- Solvent for extraction (e.g., n-hexane or diethyl ether)

Procedure:

- Reaction Setup: In a suitable reaction vessel, mix castor oil and water or buffer in an optimal molar ratio. The mixture should be emulsified.

- Enzyme Addition: Add a predetermined quantity of the lipase enzyme (e.g., 1-10% by weight of oil) to the reaction mixture.

- Incubation: Incubate the reaction mixture with constant agitation (e.g., 150-200 rpm) on an orbital shaker at the enzyme's optimal temperature (e.g., 40-50°C) for a specified period (e.g., 8-24 hours).

- Reaction Monitoring: Monitor the reaction progress by periodically measuring the acid value or by TLC.

- Termination and Separation: After the reaction is complete, filter or centrifuge the mixture to remove the immobilized enzyme. Transfer the liquid to a separation funnel.

- Extraction: Extract the free ricinoleic acid using an organic solvent (e.g., n-hexane). Shake well and allow the layers to separate.

- Purification: Collect the organic layer containing ricinoleic acid. Wash it with water to remove any traces of glycerol or other water-soluble impurities. The solvent can be evaporated under reduced pressure to obtain pure ricinoleic acid.

- Analysis: Confirm the identity and purity of the product using techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or NMR spectroscopy.

Experimental Design for Proposed this compound Synthesis

Given the lack of a direct synthesis protocol in the search results, a potential enzymatic esterification strategy can be proposed based on the properties of ricinoleic acid.

Hypothesis: this compound can be synthesized via enzymatic esterification of glycerol with ricinoleic acid, using a lipase catalyst in a controlled, low-water environment.

Table 2: Key Experimental Parameters for Proposed Synthesis

| Parameter | Condition / Specification | Rationale |

|---|---|---|

| Reactants | Glycerol (1 mol), Ricinoleic Acid (3 mol) | Stoichiometric ratio for triglyceride formation. |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | High activity for esterification, tolerant to high temps, easily reusable. |

| Reactor | Stirred-Tank Batch Reactor | Allows for precise control of temperature and mixing. |

| Temperature | 50-70 °C | Balances reaction rate with enzyme stability. |

| Pressure | Atmospheric or slightly reduced | To facilitate the removal of water by-product. |

| Water Removal | Molecular Sieves or Pervaporation | Shifts equilibrium towards esterification by removing water. |

| Reaction Medium | Solvent-free or t-Butanol | A solvent-free system is greener; t-BuOH can dissolve reactants while maintaining enzyme activity. |

| Reaction Time | 8-24 hours | To be optimized based on conversion monitoring. |

The proposed experimental workflow for this synthesis is outlined below.

Diagram 2: Proposed experimental workflow for the enzymatic synthesis of this compound.

Notes for Researchers

- Analytical Standards: Commercially available this compound reference standards can be procured for use in analytical method development, validation, and as a benchmark for synthesized products [6].

- Synthesis Challenges: The primary challenge in synthesizing a pure triglyceride like this compound is regio-selectivity. The use of specific lipases known for their 1,3-regioselectivity can help direct the acylation to the primary hydroxyl groups of glycerol, promoting the formation of the correct triglyceride isomer.

- Characterization is Key: Comprehensive characterization of the final synthesized product is essential. This should include confirmation of the molecular structure via NMR and Mass Spectrometry, assessment of purity by GC or HPLC, and analysis of physical properties like viscosity and melting point.

Conclusion

While a direct protocol for synthesizing this compound from ricinoleic acid is not detailed in the available literature, the information provided establishes a strong foundation. The efficient preparation of ricinoleic acid from castor oil via enzymatic hydrolysis is a readily available and scalable first step. Subsequent enzymatic esterification under controlled conditions presents a promising and green route for the de novo synthesis of this compound, which should be a focus of future experimental work.

References

- 1. Ricinolein - Wikipedia [en.m.wikipedia.org]

- 2. - Wikipedia Ricinoleic acid [en.wikipedia.org]

- 3. Effect of ricinoleic in acute and subchronic experimental models... acid [pmc.ncbi.nlm.nih.gov]

- 4. A simple, scalable protocol for the synthesis of ricinoleic ... [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Ricinoleic from Castor Oil:A Review Acid [jstage.jst.go.jp]

- 6. | 2540-54-7 | SynZeal this compound [synzeal.com]

HPLC-DAD method for triricinolein analysis

HPLC-DAD Method Development Workflow

The following diagram outlines the key stages in developing and validating an HPLC-DAD method, synthesized from the research:

Detailed Experimental Protocols

Here are the core methodologies you can adapt for triricinolein analysis, based on proven approaches from the literature.

Sample Preparation

Proper sample preparation is critical for reproducible results.

- For Liquid Samples (e.g., beverages): Degas carbonated drinks by sonication for 15 minutes to remove CO₂. For fruit nectars or complex matrices, employ centrifugation at 6000×g for 20 minutes to remove particulate matter [1].

- For Solid/Semi-solid Samples: Accurately weigh the sample, then dissolve and extract using a suitable solvent like methanol or acetonitrile via ultrasonication for 30-90 minutes at room temperature [2] [3].

- Derivatization (if required): For compounds lacking a strong chromophore, pre-column derivatization may be necessary. A common protocol is reaction with 1-Phenyl-3-methyl-5-pyrazolone (PMP) under alkaline conditions (e.g., 0.3 M NaOH) at 70°C for 30 minutes to introduce a UV-absorbing group [4].

- Final Preparation: Dilute the extract appropriately with the mobile phase or a compatible solvent. Filter through a 0.22 µm PVDF or nylon membrane filter prior to injection to protect the column [1] [5].

Instrumentation and Chromatographic Conditions

These parameters form the backbone of the HPLC-DAD method.

- HPLC System: An HPLC system equipped with a quaternary pump, degasser, auto-sampler, thermostatted column compartment, and a Diode Array Detector (DAD) is standard [1] [5] [6].

- Stationary Phase: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is most commonly used. For very polar compounds, an RP-Amide column can offer superior retention and selectivity [1] [7].

- Mobile Phase & Elution: The choice depends on analyte properties.

- Acidified Buffers/Water: Use 0.05 M phosphate buffer (pH 3.3) or water with 0.1-0.5% formic/acetic acid as the aqueous phase (A) [1] [2] [5].

- Organic Phase: Acetonitrile or methanol as phase (B). Gradient elution is typically needed for complex mixtures. A generic starting gradient could be: 0 min: 5% B; 0-10 min: 50% B; hold for 5 min; then re-equilibrate [1].

- Detection: The DAD should be set to acquire a spectrum range (e.g., 200-380 nm). The quantification wavelength is chosen based on the analyte's maximum absorbance [1] [6]. For this compound, you will need to determine this empirically.

Method Validation Parameters

For any method to be credible, it must undergo rigorous validation. The table below summarizes the key criteria and typical acceptance limits based on ICH guidelines and the research provided.

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Linearity & Range | Analyze ≥5 concentrations of analyte in triplicate. Plot peak area vs. concentration [1] [2]. | Correlation coefficient (R²) ≥ 0.999 [1] [2]. |

| Limit of Detection (LOD) & Quantification (LOQ) | LOD = 3.3 × (σ/S); LOQ = 10 × (σ/S), where σ is std dev of response, S is slope of calibration curve [2]. | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ [2]. |

| Accuracy | Spiked recovery test: Add known amounts of standard to a pre-analyzed sample. Calculate % recovery [1]. | Recovery rates typically between 94% and 108% [1] [8] [2]. |

| Precision | Repeatability (Intra-day): Analyze multiple replicates (n≥3) at low/medium/high concentrations on the same day. Intermediate Precision (Inter-day): Repeat the procedure on 3 different days [1]. | Relative Standard Deviation (RSD) ≤ 2.5% for retention time and peak area [1]. | | System Suitability Test (SST) | Before analysis, inject a standard solution to evaluate key parameters [1]. | Resolution (Rs) ≥ 1.5; Tailing Factor (As) 0.8-1.2; RSD of peak areas from repeated injections ≤ 2% [1]. |

Application to this compound Analysis

To adapt these general protocols for This compound, consider the following:

- Detection: As a triglyceride, this compound lacks a strong chromophore. You may need to use a lower UV wavelength (e.g., 200-220 nm) or explore derivatization strategies to introduce a UV-absorbing group if sensitivity is insufficient.

- Column Chemistry: A standard C18 column is a suitable starting point. For method development, you will need to experiment with mobile phase composition (acetonitrile vs. methanol, acid modifiers) and gradient profiles to achieve optimal separation from other lipid components.

- Validation: Follow the validation framework above meticulously, establishing linearity over the expected concentration range in your samples and determining the specific LOD, LOQ, and precision for this compound.

References

- 1. and Optimization of validation – HPLC for simultaneous... DAD method [link.springer.com]

- 2. of an analytical Optimization - HPLC for detecting... DAD method [applbiolchem.springeropen.com]

- 3. and application of a Development - high ... performance liquid [applbiolchem.springeropen.com]

- 4. Development and Validation of HPLC - DAD with Pre-Column... Method [pmc.ncbi.nlm.nih.gov]

- 5. - HPLC technique for the quantification of a recently approved... DAD [bmcchem.biomedcentral.com]

- 6. A stability-illustrating HPLC - DAD for assessment of two... method [bmcchem.biomedcentral.com]

- 7. and Optimisation of an Development - HPLC -ESI-Q-ToF DAD ... Method [journals.plos.org]

- 8. Development and validation of the HPLC - DAD for the... method [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Encapsulation of Triricinolein in PLGA Nanocapsules

Introduction & Background

Triricinolein, the principal triglyceride derived from castor oil, possesses unique physicochemical properties due to its ricinoleic acid composition with a hydroxyl functional group. This structure provides amphiphilic characteristics that make it particularly suitable for pharmaceutical applications, especially in enhancing solubility of poorly water-soluble drugs. When encapsulated within poly(lactic-co-glycolic acid) (PLGA) nanocapsules, this compound can be leveraged to develop advanced drug delivery systems with controlled release profiles and improved bioavailability. PLGA, an FDA-approved biodegradable polymer, offers exceptional versatility in drug delivery applications due to its tunable degradation kinetics, which can be modified by adjusting the lactide to glycolide ratio and molecular weight. The combination of this compound with PLGA creates a synergistic delivery platform capable of addressing multiple formulation challenges, including protection of sensitive active ingredients, enhanced tissue penetration, and targeted delivery.

The development of nanocapsules for pharmaceutical applications has gained significant momentum in recent years, with nanoscale delivery systems demonstrating superior performance in both diagnostic and therapeutic contexts. Nanocapsules are defined as vesicular systems consisting of a liquid core surrounded by a polymeric shell, typically ranging from 10-1000 nm in size. This structure provides distinct advantages over other nanoparticle systems, including high encapsulation efficiency for hydrophobic compounds like this compound, protection from degradation, and controlled release kinetics. The application of PLGA-based nanocapsules has been extensively explored in cancer therapy, where they have shown promise in tumor-targeted drug delivery, gene therapy, and diagnostic applications [1]. The encapsulation of triglyceride compounds within polymeric nanocapsules represents an innovative approach to enhancing the delivery of lipophilic bioactive compounds, potentially improving their pharmacokinetic profiles and therapeutic efficacy while reducing systemic side effects.

Materials & Equipment

Chemicals and Reagents

- Polymer: PLGA (50:50 lactide:glycolide ratio) with molecular weights ranging from 17-153 kDa, acid-terminated (e.g., Corbion Purac) [2]

- Active Compound: this compound (≥95% purity, pharmaceutical grade)

- Organic Solvents: Dichloromethane (DCM, HPLC grade), ethyl acetate (EA, analytical grade), acetonitrile (AC, HPLC grade) [2] [3]

- Surfactants/Stabilizers: Polyvinyl alcohol (PVA, 86-89% hydrolyzed, low molecular weight), D-α-tocopheryl polyethylene glycol succinate (TPGS), polysorbate 80 [2] [3]

- Aqueous Phase Components: Double-distilled water, phosphate-buffered saline (PBS, pH 7.4)

- Cryoprotectants: Trehalose, sucrose, mannitol (for lyophilization)

- Purification Aids: Cellulose acetate membranes (0.45 μm and 0.22 μm)

Laboratory Equipment

- Sonication System: Probe sonicator with titanium tip (e.g., QSonica 500, 700W) with capacity for amplitude control and pulse function [2] [3]

- Homogenization Equipment: High-speed homogenizer (capable of ≥10,000 rpm) or microfluidizer

- Agitation System: Magnetic stirrer with temperature control or overhead stirring system

- Centrifugation: High-speed centrifuge capable of reaching 14,000 × g with temperature control [3]

- Lyophilization: Freeze-dryer with condenser capacity below -40°C

- Syringe Pump: Programmable infusion syringe pump (e.g., NE-300 Just Infusion Syringe Pump) for controlled addition [2]

- Characterization Instruments: Dynamic light scattering (DLS) for size and zeta potential, scanning electron microscope (SEM) or transmission electron microscope (TEM) for morphology [2] [3]

Formulation Design & Rationale

Critical Parameter Selection

The formulation of PLGA nanocapsules containing this compound requires careful consideration of multiple interdependent parameters that collectively determine the critical quality attributes of the final product. The PLGA composition significantly influences degradation kinetics and drug release profiles, with 50:50 lactide:glycolide ratio polymers typically providing faster degradation rates compared to 75:25 compositions. This selection is particularly important for this compound delivery, as the triglyceride nature of the compound may interact differently with various polymer compositions. Additionally, the molecular weight of PLGA affects both the nanoparticle size and the release kinetics, with lower molecular weight polymers (e.g., 17 kDa) generally resulting in smaller particles but faster release rates compared to higher molecular weight variants (e.g., 153 kDa) [2]. The polymer concentration typically ranges from 5-15 mg/mL in the organic phase, with higher concentrations generally yielding larger nanocapsules but potentially improving encapsulation efficiency for lipophilic compounds like this compound.

The surfactant system plays a dual role in both the formation and stabilization of nanocapsules. Polyvinyl alcohol (PVA) at concentrations of 1-5% is commonly employed, with higher concentrations typically producing smaller particles due to improved stabilization of the oil-water interface during emulsion formation. Alternatively, TPGS (vitamin E PEG succinate) has demonstrated significant advantages as a stabilizer, particularly for enhancing encapsulation efficiency and providing additional antioxidant properties that may benefit oxidative labile compounds [3]. The organic solvent selection must balance solubility properties with toxicity concerns and evaporation characteristics. Dichloromethane (DCM) provides excellent polymer solubility and relatively low boiling point, facilitating faster solvent evaporation during processing. However, ethyl acetate (EA) offers lower toxicity and is generally preferred when possible, though it may require longer evaporation times or optimized process conditions to achieve similar results [3].

Optimization Strategies

Systematic optimization approaches are essential for developing a robust nanocapsule formulation with this compound. The Design of Experiments (DoE) methodology provides a structured framework for evaluating the complex interactions between multiple formulation and process parameters. Response surface methodology, particularly central composite designs, enables efficient exploration of the design space while identifying optimal conditions that satisfy multiple critical quality attributes simultaneously. The primary optimization targets typically include minimizing particle size and polydispersity index while maximizing encapsulation efficiency and controlling the initial burst release. For this compound, special consideration should be given to the oil-to-polymer ratio, which directly influences both the encapsulation efficiency and the release characteristics of the final nanocapsules.

Table 1: Formulation Parameter Optimization Guide for PLGA Nanocapsules Containing this compound

| Parameter | Range | Effect on Small Size | Effect on High EE | Recommended Starting Point |

|---|---|---|---|---|

| PLGA Concentration | 5-15 mg/mL | Higher concentration increases size | Moderate improvement with higher concentration | 10 mg/mL |

| PVA Concentration | 1-5% w/v | Higher concentration decreases size | Minimal direct effect | 3% w/v |

| Organic:Aqueous Phase Ratio | 0.167-0.5 | Lower ratio decreases size | Higher ratio may improve EE | 0.25 |

| Sonication Amplitude/Time | 25-75% amplitude for 1-5 min | Higher energy decreases size | Potential degradation at high energy | 50% amplitude, 2 min |

| This compound:PLGA Ratio | 0.1:1-0.5:1 w/w | Higher ratio may increase size | Higher ratio typically improves EE | 0.3:1 w/w |

| Surfactant Type | PVA vs. TPGS | TPGS may yield smaller sizes | TPGS may improve EE for lipophilic compounds | TPGS for high EE |

Recent advances in process intensification approaches, including microfluidics and ultrasound-assisted synthesis, offer improved control over nanocapsule characteristics. Microfluidic platforms enable precise mixing of organic and aqueous phases, resulting in narrower size distributions and improved batch-to-batch reproducibility compared to conventional methods [4]. Additionally, the incorporation of PEGylated PLGA or surface modification with PEG in the formulation can enhance the stability and biological performance of the nanocapsules by reducing opsonization and extending systemic circulation time, which may be particularly beneficial for targeted delivery applications [4].

Preparation Methods

Nanoprecipitation Method

The nanoprecipitation technique, also known as solvent displacement, represents a straightforward and efficient approach for encapsulating lipophilic compounds like this compound within PLGA nanocapsules. This method relies on the controlled deposition of polymer at the interface of an organic solvent and a non-solvent phase, resulting in the spontaneous formation of nanocapsules. Begin by preparing the organic phase containing 10 mg/mL PLGA and this compound (recommended starting ratio 0.3:1 w/w this compound:PLGA) in acetonitrile or acetone. The aqueous phase should consist of a 3% w/v PVA solution or 0.3% w/v TPGS as stabilizer. The critical process parameter in nanoprecipitation is the injection rate of the organic phase into the aqueous phase, which should be controlled using a syringe pump at approximately 1 mL/min under constant magnetic stirring at 600 rpm. Following the injection, continue stirring for an additional 30 minutes to allow for complete nanoparticle formation before proceeding to solvent removal.

The solvent elimination step is typically achieved through reduced pressure evaporation or continuous stirring at ambient conditions for 2-4 hours, depending on the solvent used. For acetonitrile, which has relatively high water solubility, the process can be accelerated by applying mild heat (30-35°C) while maintaining stirring. The resulting nanocapsule suspension must then be purified to remove excess stabilizer, non-encapsulated this compound, and organic solvent residues. This is optimally achieved by centrifugation at 14,000 × g for 20 minutes, followed by resuspension of the pellet in distilled water. This washing procedure should be repeated three times to ensure complete removal of unencapsulated material [2]. For larger batch sizes, cross-flow filtration or gel permeation chromatography may be employed as alternative purification methods. The final nanocapsule suspension can be used directly for characterization or lyophilized for long-term storage using appropriate cryoprotectants such as 5% trehalose.

The following workflow diagram illustrates the key steps in the nanoprecipitation method:

Emulsification-Solvent Evaporation Method

The emulsification-solvent evaporation method is particularly suitable for encapsulating this compound in PLGA nanocapsules, as it efficiently handles lipophilic compounds and provides high encapsulation efficiency. This technique involves creating an oil-in-water (o/w) emulsion where the organic phase containing both polymer and active compound is dispersed as fine droplets in an aqueous stabilizer solution, followed by evaporation of the organic solvent to solidify the nanocapsules. Begin by preparing the organic phase consisting of PLGA (10 mg/mL) and this compound dissolved in dichloromethane or ethyl acetate. The aqueous phase should contain an appropriate stabilizer such as PVA (3% w/v) or TPGS (0.3% w/v). The emulsification step is critical and is achieved by adding the organic phase to the aqueous phase under high-shear mixing using a probe sonicator at 50% amplitude for 2-3 minutes in an ice bath to prevent premature solvent evaporation and thermal degradation of components.

Following emulsion formation, the solvent evaporation process is conducted by continuous magnetic stirring at 400-600 rpm for 3-4 hours at room temperature, allowing complete solvent elimination and nanocapsule hardening. For larger scale production, reduced pressure evaporation can significantly reduce processing time. The purification process involves centrifugation at 14,000 × g for 20 minutes to collect the nanocapsules, followed by resuspension in distilled water. This washing procedure should be repeated three times to ensure complete removal of stabilizer and unencapsulated this compound [2] [3]. For the double emulsion variant (w/o/w) that would be applicable for hydrophilic compounds, additional steps are required to create the primary water-in-oil emulsion before forming the final double emulsion. However, for lipophilic this compound, the single emulsion approach is sufficient and more straightforward. The final nanocapsule product can be stored as a suspension or lyophilized with appropriate cryoprotectants for long-term stability.

Lyophilization and Storage

Lyophilization, or freeze-drying, is a critical step for ensuring the long-term stability of PLGA nanocapsules containing this compound, as aqueous suspensions are susceptible to physical and chemical degradation over time. The cryoprotectant selection significantly influences the preservation of nanocapsule characteristics during the freeze-drying process and subsequent reconstitution. Trehalose at 5% w/v concentration has demonstrated excellent performance as a cryoprotectant for PLGA nanocapsules, maintaining particle size distribution and preventing aggregation upon reconstitution. The lyophilization protocol should include freezing at -80°C for 4-6 hours, primary drying at -40°C for 24-48 hours under vacuum (<0.1 mBar), and secondary drying at 25°C for 4-6 hours to reduce residual moisture content below 2%. The lyophilized nanocapsules should be stored in sealed containers under inert gas (e.g., nitrogen or argon) at -20°C to prevent oxidation of the this compound and polymer degradation. Under these conditions, the nanocapsules typically maintain their physicochemical characteristics for at least 12 months.

Characterization Methodologies

Physical Characterization

Comprehensive physical characterization of PLGA nanocapsules containing this compound is essential to ensure consistent quality and performance. Particle size distribution and polydispersity index (PDI) are typically determined by dynamic light scattering (DLS), which provides information about the average diameter and size homogeneity of the nanocapsule population. The target particle size for most drug delivery applications ranges from 150-300 nm with a PDI value below 0.2, indicating a monodisperse population suitable for reproducible in vivo behavior. Zeta potential measurement provides information about the surface charge of nanocapsules, which influences both physical stability and biological interactions. Values exceeding ±30 mV typically indicate good colloidal stability due to electrostatic repulsion between particles, while lower values may require stabilizers to prevent aggregation [2] [3]. Morphological examination using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) confirms the spherical structure and core-shell architecture of the nanocapsules, while also verifying the size measurements obtained from DLS.

Table 2: Standard Characterization Parameters for this compound-Loaded PLGA Nanocapsules

| Parameter | Analytical Method | Acceptance Criteria | Clinical Significance |

|---|---|---|---|

| Particle Size | Dynamic Light Scattering | 150-300 nm | Impacts tissue penetration and cellular uptake |

| Polydispersity Index | Dynamic Light Scattering | ≤0.2 | Indicates batch homogeneity and reproducibility |

| Zeta Potential | Laser Doppler Electrophoresis | ±30 mV or higher | Predicts physical stability and in vivo behavior |

| Encapsulation Efficiency | HPLC/GC after separation | ≥80% | Directly affects dosing accuracy and cost |

| Drug Loading | HPLC/GC calculation | 5-20% w/w | Determines administration volume and regimen |

| In Vitro Release | Dialysis membrane method | Sustained profile over 7-28 days | Predicts in vivo release kinetics and duration |

| Sterility | Membrane filtration or direct inoculation | No growth | Essential for parenteral administration |

The structural integrity and core-shell morphology of nanocapsules can be further confirmed by advanced microscopic techniques such as atomic force microscopy (AFM) and cryo-TEM, which provide high-resolution images without potential artifacts from sample drying. Additionally, nanoparticle tracking analysis (NTA) offers complementary size distribution data based on individual particle tracking, which can be particularly valuable for polydisperse samples where DLS may overemphasize larger particles. The physical stability of the nanocapsule formulation should be evaluated under both storage conditions (lyophilized and reconstituted states) and physiological-mimicking conditions through monitoring of size, PDI, and zeta potential over time.

Chemical Analysis